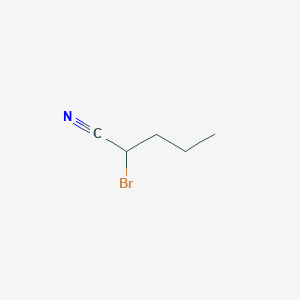

2-Bromopentanenitrile

Description

Properties

CAS No. |

28666-02-6 |

|---|---|

Molecular Formula |

C5H8BrN |

Molecular Weight |

162.03 g/mol |

IUPAC Name |

2-bromopentanenitrile |

InChI |

InChI=1S/C5H8BrN/c1-2-3-5(6)4-7/h5H,2-3H2,1H3 |

InChI Key |

OETNUCMBHKNECJ-UHFFFAOYSA-N |

SMILES |

CCCC(C#N)Br |

Canonical SMILES |

CCCC(C#N)Br |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

2-Bromopentanenitrile is primarily used as a building block in organic synthesis. It can participate in various reactions, such as nucleophilic substitutions and cross-coupling reactions, making it valuable for synthesizing more complex molecules.

Key Reactions:

- Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles, leading to the formation of new compounds.

- Cross-Coupling Reactions: It can be utilized in Suzuki or Stille coupling reactions to create biaryl compounds, which are significant in pharmaceuticals.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications. It serves as an intermediate in the synthesis of biologically active molecules.

Case Study: Synthesis of N-Methylcadaverine

- Process: this compound is converted into a key intermediate for N-methylcadaverine synthesis, which has implications in neurobiology and cancer research .

- Significance: N-Methylcadaverine is known for its role in cellular processes, potentially affecting cell proliferation and differentiation.

Material Science

This compound can also be utilized in the development of novel materials. Its ability to form polymers or hybrid compounds opens avenues for research in materials science.

Example Application:

- Polymeric Materials: The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Analytical Chemistry

In analytical chemistry, this compound has been employed as a standard reference compound due to its well-defined structure and properties.

Applications:

- Chromatography: It serves as a standard for calibrating chromatographic techniques, ensuring accuracy in the analysis of complex mixtures.

- Spectroscopy: The compound's spectral data can help identify similar nitriles in various samples.

Environmental Chemistry

Research has also explored the environmental impact of nitriles like this compound. Understanding its degradation pathways is crucial for assessing its environmental safety.

Research Findings:

- Studies indicate that this compound undergoes hydrolysis under certain conditions, leading to less harmful byproducts . This property is essential for evaluating its use in industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 1-Bromopentane (C₅H₁₁Br) : A brominated alkane with bromine at the terminal carbon. Unlike 2-Bromopentanenitrile, it lacks a nitrile group, reducing its polarity and reactivity in cyanation reactions. Its primary use is as a solvent or alkylating agent in laboratory settings .

- 2-(2-Bromophenyl)-2-methylpropanenitrile (C₁₀H₁₀BrN) : A brominated aromatic nitrile. The bromine is attached to a benzene ring rather than an aliphatic chain, and the nitrile group is sterically hindered by a methyl group. This structure enhances stability but limits reactivity compared to aliphatic nitriles like this compound .

Physical and Chemical Properties

*Estimated properties for this compound based on structural analogs.

Notes on Evidence Limitations

The provided evidence lacks direct data on this compound. Comparisons here rely on extrapolation from:

1-Bromopentane : Highlights the impact of bromine position and absence of nitrile groups .

Aromatic Bromonitriles : Demonstrates how steric and electronic effects alter reactivity .

For authoritative data on this compound, consult specialized databases (e.g., Reaxys, PubChem) or experimental studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromopentanenitrile, and how can reaction yields be maximized?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or cyanation reactions. For example, bromination of pentanenitrile derivatives or substitution of halogenated precursors with nitrile groups. Key parameters to optimize include temperature (e.g., 60–80°C for SN2 reactions), solvent polarity (e.g., DMF or acetonitrile), and catalyst selection (e.g., phase-transfer catalysts for biphasic systems). Yields can be improved by controlling stoichiometry and avoiding side reactions like elimination, which is common in β-bromo substrates .

- Characterization : Confirm product purity via GC-MS, NMR (e.g., H NMR: δ 1.5–2.0 ppm for methylene protons adjacent to Br and CN groups), and IR (C≡N stretch ~2240 cm) .

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom’s electrophilicity and the nitrile group’s electron-withdrawing nature make this compound a candidate for Suzuki or Heck couplings. Steric hindrance at the β-position may slow down reactions, requiring bulky ligands (e.g., SPhos) or elevated temperatures. Computational tools like DFT can model transition states to predict reactivity trends .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under varying storage conditions be resolved?

- Methodological Answer : Stability studies should compare degradation products under controlled environments (light, humidity, temperature). For instance, hydrolysis of the nitrile group to carboxylic acids may occur in humid conditions, detectable via H NMR (disappearance of C≡N IR peak) or LC-MS. Replicate experiments under inert atmospheres (argon/glovebox) and use Karl Fischer titration to quantify moisture content .

Q. What strategies mitigate competing elimination pathways during functionalization of this compound?

- Methodological Answer : Elimination (e.g., dehydrohalogenation) can be minimized by:

- Using polar aprotic solvents to stabilize transition states.

- Lowering reaction temperatures to favor substitution over elimination.

- Employing bulky bases (e.g., DBU) to reduce β-hydrogen abstraction.

Kinetic studies (monitored via C NMR or inline IR) and Hammett plots can quantify substituent effects .

Q. How do computational models predict the regioselectivity of this compound in multicomponent reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map energy profiles for competing pathways. For example, in cycloadditions, the nitrile group’s electron-withdrawing effect may direct attack to the α-carbon. Validate predictions with isotopic labeling (C-Br) and kinetic isotope effects .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in catalytic applications of this compound?

- Methodological Answer : Standardize protocols for catalyst pre-activation (e.g., Pd/C reduction under H), solvent drying (molecular sieves), and reaction monitoring (TLC/HPLC). Report detailed metadata (e.g., catalyst lot numbers, moisture content) and use statistical tools (ANOVA) to assess batch-to-batch variability .

Q. What analytical techniques resolve ambiguities in the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Chiral HPLC or X-ray crystallography can determine enantiomeric excess or absolute configuration. For transient intermediates, in situ circular dichroism (CD) spectroscopy or computational simulations (MD/DFT) provide complementary insights .

Experimental Design

Q. How to design a kinetic study for the hydrolysis of this compound in aqueous media?

- Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., OH). Monitor reaction progress via conductivity measurements (Br release) or F NMR (if using a fluorinated analog). Fit data to Arrhenius equations to extract activation parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.